molecular formula C8H12ClN3 B1443308 N-(Sec-butyl)-6-chloro-4-pyrimidinamine CAS No. 1220035-13-1

N-(Sec-butyl)-6-chloro-4-pyrimidinamine

Cat. No. B1443308
M. Wt: 185.65 g/mol
InChI Key: BGOBVPIEXJLMHR-UHFFFAOYSA-N
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Description

“N-(Sec-butyl)-6-chloro-4-pyrimidinamine” is a chemical compound that likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The “N-(Sec-butyl)” indicates that a secondary butyl group is attached to one of the nitrogen atoms in the ring. The “6-chloro” suggests that a chlorine atom is attached to the sixth carbon in the pyrimidine ring .


Synthesis Analysis

While specific synthesis methods for “N-(Sec-butyl)-6-chloro-4-pyrimidinamine” are not available, similar compounds are often synthesized through nucleophilic substitution reactions or through the reaction of nitriles .


Molecular Structure Analysis

The molecular structure of “N-(Sec-butyl)-6-chloro-4-pyrimidinamine” would likely be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving “N-(Sec-butyl)-6-chloro-4-pyrimidinamine” would likely depend on the specific conditions and reagents used. For example, under certain conditions, the chlorine atom might be replaced by other groups in a nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(Sec-butyl)-6-chloro-4-pyrimidinamine” would likely be determined using various analytical techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and its spectral properties .

Scientific Research Applications

  • Butyl group : In organic chemistry, butyl is a four-carbon alkyl radical or substituent group with general chemical formula −C4H9, derived from either of the two isomers (n-butane and isobutane) of butane . The sec-butyl group is chiral, meaning it has a non-superimposable mirror image . This property can have significant implications in the field of stereochemistry .

  • N-sec-butyl Pentylone (hydrochloride) : Similar to N-sec-butyl Pentedrone, this is also an analytical reference standard categorized as a cathinone and is used in research and forensic applications . Again, the specific methods of application or experimental procedures, as well as the results or outcomes obtained, are not provided in the source .

  • Butyl Acetate : Butyl acetate is an organic compound with the formula CH3CO2(CH2)3CH3. It is a colorless, flammable liquid, and is the ester derived from n-butanol and acetic acid. It is found in many types of fruit, where it imparts characteristic flavors and has a sweet smell of banana or apple. It is used as an industrial solvent .

  • Sec-Butyllithium : Sec-Butyllithium is an organometallic compound with the formula CH3CHLiCH2CH3, abbreviated sec-BuLi or s-BuLi. This chiral organolithium reagent is used as a source of sec-butyl carbanion in organic synthesis . It is employed for deprotonations of particularly weak carbon acids where the more conventional reagent n-BuLi is unsatisfactory .

  • Butyl Group : In organic chemistry, butyl is a four-carbon alkyl radical or substituent group with general chemical formula −C4H9, derived from either of the two isomers (n-butane and isobutane) of butane .

Safety And Hazards

The safety and hazards associated with “N-(Sec-butyl)-6-chloro-4-pyrimidinamine” would likely be determined through toxicological studies. These might include assessing its acute and chronic toxicity, its potential for causing irritation or sensitization, and its environmental impact .

Future Directions

The future directions for research on “N-(Sec-butyl)-6-chloro-4-pyrimidinamine” would likely depend on its potential applications. For example, if it were found to have useful biological activity, it might be further developed as a drug. Alternatively, if it had interesting chemical properties, it might be studied as a new material or catalyst .

properties

IUPAC Name

N-butan-2-yl-6-chloropyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3/c1-3-6(2)12-8-4-7(9)10-5-11-8/h4-6H,3H2,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGOBVPIEXJLMHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=CC(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Sec-butyl)-6-chloro-4-pyrimidinamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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